

Technical Support Center: High-Steric Impedance Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-alpha-methyl-D-aspartic acid*

CAS No.: 1283766-23-3

Cat. No.: B1398426

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Topic: Slow Coupling Kinetics of

-Disubstituted Amino Acids (e.g., Aib,

-Me-Phe) Ticket ID: #STERIC-001 Status: Open for Consultation

Introduction: The "Steric Wall"

Welcome to the Technical Support Center. You are likely here because your peptide synthesis has stalled or failed at a specific junction: the incorporation of an

-disubstituted amino acid (such as Aib or

-methyl-phenylalanine).

The Core Issue: Unlike standard amino acids,

-disubstituted residues possess a quaternary carbon center.^{[1][2]} The two alkyl groups (gem-dimethyl in Aib) create a dense electron cloud and physical blockade. This steric hindrance

drastically reduces the rate of nucleophilic attack by the amino group of the growing chain onto the activated carboxylate.

The Consequence:

- **Slow Kinetics:** Reactions that usually take 10 minutes may require hours.
- **Deletion Sequences:** Incomplete coupling leads to (n-1) impurities.
- **Capping (Side Reaction):** If the coupling is too slow, the amino group may react with the coupling reagent itself (guanidinylation), permanently terminating the chain.

Module 1: Reagent Selection (The Chemistry)

Q: Why is my standard HBTU/DIC protocol failing?

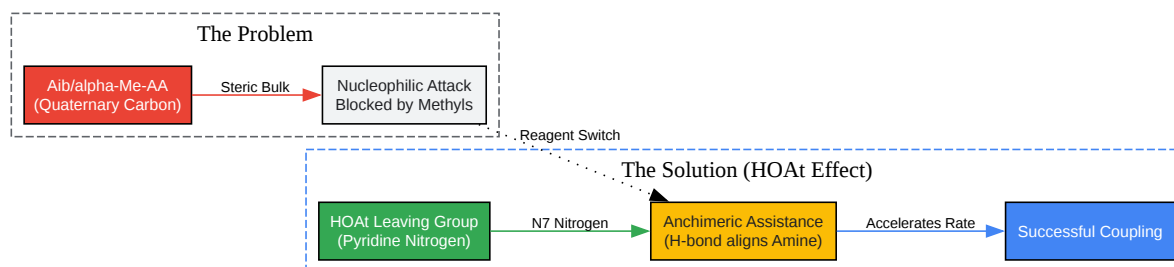
A: Standard reagents like HBTU or DIC/HOBt lack the "chemical assistance" required to overcome the steric barrier of a quaternary center. You need reagents that generate a more reactive active ester or provide anchimeric assistance.

Recommended Reagents for Hindered Couplings

Reagent	Class	Mechanism of Action	Best Use Case
HATU	Uronium	Generates OAt-ester. [3] The pyridine nitrogen in the leaving group (HOAt) forms a hydrogen bond with the incoming amine, positioning it for attack (neighboring group effect).	Gold Standard for Aib coupling.
PyAOP	Phosponium	Generates OAt-ester. Similar reactivity to HATU but cannot cause guanidinylation.	Critical for slow couplings (>2 hrs) or cyclizations where HATU might cap the sequence.
COMU	Uronium	Generates Oxyma-ester. Safer (non-explosive) than benzotriazoles, with reactivity often surpassing HATU.	Excellent alternative to HATU; highly soluble for automated synthesizers.
TFFH	Fluoroamidinium	Generates Acid Fluorides.[3] Smallest possible leaving group (F-), minimizing steric bulk in the transition state.	The "Nuclear Option" for Aib-Aib or Aib-Pro junctions.

Visualizing the Mechanism

The following diagram illustrates why HOAt-based reagents (HATU/PyAOP) are superior to HOBt-based reagents (HBTU) for these specific amino acids.



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Caption: The pyridine nitrogen in HOAt (from HATU/PyAOP) acts as a base, hydrogen-bonding to the incoming amine and "pulling" it through the steric wall of the Aib residue.

Module 2: Reaction Conditions (The Physics)

Q: Should I use Microwave Irradiation?

A: YES. For

-disubstituted amino acids, microwave energy is often the difference between 10% yield and 95% yield. The activation energy (

) for these hindered couplings is high. Conventional heating is slow and can lead to degradation. Microwave irradiation provides rapid, uniform heating that helps the system surmount the

barrier.

- Temperature Target:

(Standard) or

(Difficult Aib-Aib junctions).

- Time: 2 x 5 minutes (Double coupling is mandatory).

Q: What solvent should I use?

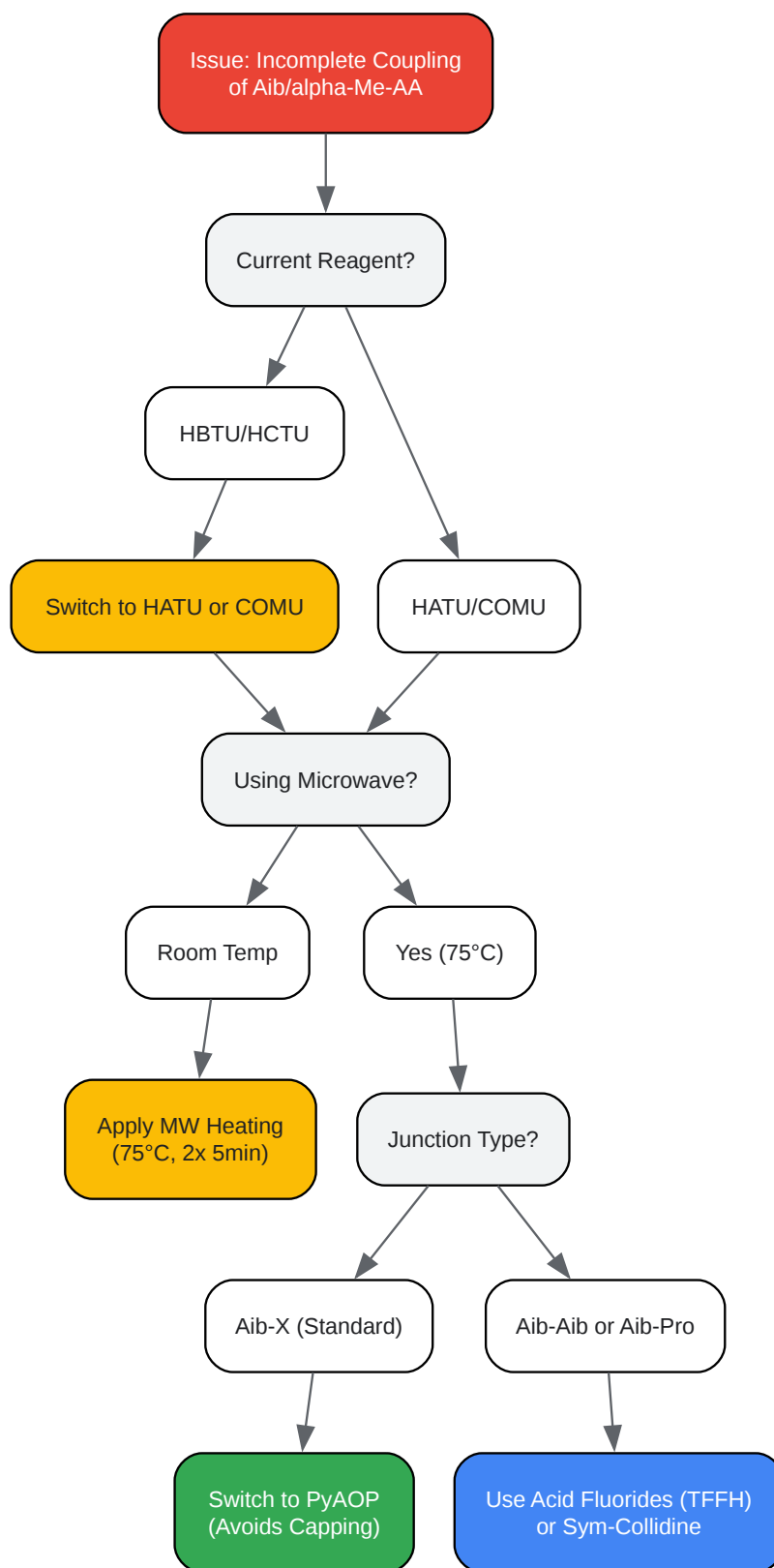
A:DMF or NMP. Avoid DCM for the coupling step of hindered residues. NMP (N-methylpyrrolidone) is often superior for difficult sequences because it swells the resin better, exposing the reactive sites within the polymer matrix.

Module 3: Troubleshooting Guide

Q: I see a "Deletion Sequence" (Mass - 85 Da for Aib).

What now?

If you observe the target mass minus the hindered residue, the coupling failed completely. Follow this decision tree:



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Caption: Step-by-step logic for resolving incomplete coupling events. Prioritize reagent chemistry first, then thermal energy, then specialized leaving groups.

Module 4: Validated Protocols

Protocol A: The "Workhorse" (Microwave HATU)

Best for: Single Aib incorporation or Aib-Gly/Aib-Ala junctions.

- Resin Preparation: Swell resin in DMF for 20 mins.
- Deprotection: 20% Piperidine/DMF with 0.1M Oxyma Pure (to prevent aspartimide formation if Asp is present).
- Activation Cocktail (Prepare immediately before use):
 - AA: 5.0 equivalents Fmoc-Aib-OH
 - Reagent: 4.9 equivalents HATU (Slight deficit prevents guanidinylation)
 - Base: 10 equivalents DIPEA
 - Solvent: DMF (Concentration: 0.2 M minimum)
- Coupling:
 - Add cocktail to resin.
 - Microwave: Ramp to
over 2 mins; Hold at
for 5 mins.
- Wash: DMF (3x).
- Repeat: MANDATORY double couple (Repeat steps 3-5).

Protocol B: The "Difficult Junction" (PyAOP/TFFH)

Best for: Aib-Aib, Aib-N-Me-AA, or if Protocol A fails.

- Reagent Switch: Use PyAOP instead of HATU.
 - Reasoning: If the reaction is slow, HATU will react with the N-terminus (guanidinylation), dead-ending the chain. PyAOP does not do this.
- Activation (PyAOP Method):
 - 5.0 eq Fmoc-AA-OH
 - 5.0 eq PyAOP[4]
 - 10 eq DIPEA
- Conditions:
 - Microwave at

for 10 minutes (Double Couple).
- Alternative (Acid Fluoride - TFFH):
 - If PyAOP fails, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
 - Use DIEA as the base.
 - This generates the Fmoc-amino acid fluoride in situ, which is small and highly reactive.

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